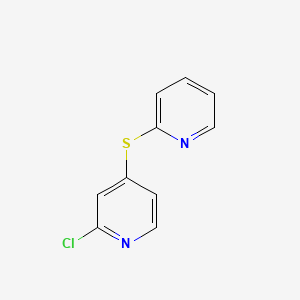

2-Chloro-4-(pyridin-2-ylthio)pyridine

Description

Properties

Molecular Formula |

C10H7ClN2S |

|---|---|

Molecular Weight |

222.69 g/mol |

IUPAC Name |

2-chloro-4-pyridin-2-ylsulfanylpyridine |

InChI |

InChI=1S/C10H7ClN2S/c11-9-7-8(4-6-12-9)14-10-3-1-2-5-13-10/h1-7H |

InChI Key |

XQXWWFZTTYEYOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)SC2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Anticancer Agents

Research indicates that derivatives of pyridine compounds, including 2-chloro-4-(pyridin-2-ylthio)pyridine, exhibit promising antiviral and anticancer activities. For instance, a study explored the synthesis of pyridine derivatives that inhibit protein-protein interactions critical for viral replication. These compounds showed significant inhibitory activity against the PB1-PA interaction in influenza viruses, with some exhibiting IC50 values in the micromolar range .

Cytotoxicity Studies

In another study focusing on pyrido[3,4-d]pyrimidine derivatives, compounds synthesized from this compound exhibited selective cytotoxicity against various cancer cell lines. The National Cancer Institute's 60 human cancer cell line panel was utilized to evaluate these compounds, revealing high selectivity against breast and renal cancer cell lines .

Agrochemical Applications

Herbicide Development

The compound serves as an intermediate in the synthesis of herbicides. Its structural features allow it to interact with biological targets in plants, leading to herbicidal activity. The synthesis of this compound has been optimized for large-scale production, making it a viable candidate for agricultural applications .

Synthetic Organic Chemistry

Building Block for Complex Molecules

this compound is frequently used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in constructing diverse chemical architectures. For example, palladium-catalyzed reactions involving this compound have been employed to synthesize new derivatives with enhanced biological activities .

Regioselective Reactions

The compound has been utilized in regioselective reactions such as C-2 amination of pyridine derivatives. These reactions are crucial for developing targeted compounds with specific properties for pharmaceutical applications .

Case Studies

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) under alkaline conditions.

The pyridinylthio group at position 4 stabilizes the transition state via resonance, enhancing reactivity at C2.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at C2 or C4:

Cross-coupling efficiency depends on steric hindrance and electronic effects of substituents.

Cyclization Reactions

The thioether moiety participates in ring-forming reactions:

Cyclization often requires iodine or acid catalysis to activate the thioether group.

Oxidation:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub>, AcOH | 60°C, 4 hrs | Sulfoxide derivatives |

| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, RT | Pyridine N-oxide intermediates |

Reduction:

| Reducing Agent | Conditions | Products |

|---|---|---|

| LiAlH<sub>4</sub>, THF | Reflux, 6 hrs | 2-Chloro-4-(pyridin-2-yl)pyridine |

| H<sub>2</sub>, Pd/C | EtOH, RT | Desulfurized pyridine derivatives |

Reduction of the thioether group is less common due to competing dehalogenation.

Halogen Bonding and Non-Covalent Interactions

The chlorine atom participates in halogen bonding, influencing crystallization:

| Interaction Type | Partners | Structural Impact |

|---|---|---|

| Cl···N halogen bonds | Pyridine rings, nitro groups | Stabilizes 1D chains in solid state |

| S···π interactions | Aromatic systems | Enhances planarity in derivatives |

These interactions are critical in supramolecular assembly and crystal engineering .

Radical-Mediated Reactions

Under photochemical conditions:

| Reagents/Conditions | Products | Notes |

|---|---|---|

| UV light, DTBP | Thiyl radical adducts | Forms fused heterocycles |

| AIBN, thiols | C–S bond functionalization | Limited by radical stability |

Radical pathways offer regioselectivity but require careful optimization.

Key Mechanistic Insights:

-

Electronic Effects : The electron-deficient pyridine ring directs substitution to C2, while the thioether group at C4 moderates reactivity via resonance.

-

Steric Factors : Bulky substituents on the pyridinylthio group hinder cross-coupling at C4 .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and electronic differences between 2-Chloro-4-(pyridin-2-ylthio)pyridine and its analogs:

Key Observations:

Thioether vs.

Substituent Position : In 4-Chloro-2-(cyclohexylthio)pyridine , the chlorine and thioether groups are swapped, leading to altered electronic effects and steric bulk that may hinder nucleophilic substitution .

Electron-Withdrawing Groups : The trifluoromethyl group in 2-Chloro-4-(trifluoromethyl)pyridine significantly lowers the pyridine ring’s electron density, making it less reactive in electrophilic substitutions compared to the target compound .

Preparation Methods

Direct Thiolation of Halogenated Pyridines

A common approach involves SNAr reactions between 2-chloro-4-halopyridines (X = Cl, Br, I) and pyridin-2-ylthiols. The electron-withdrawing chlorine atom at position 2 activates the pyridine ring, facilitating substitution at position 4.

Procedure :

-

Precursor Synthesis : 2-Chloro-4-nitropyridine is reduced to 2-chloro-4-aminopyridine, which undergoes diazotization and halogenation to yield 2-chloro-4-iodopyridine.

-

Thiolation : Treatment of 2-chloro-4-iodopyridine with pyridin-2-ylthiol in the presence of a base (e.g., KCO) and a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours affords the target compound.

Mechanistic Insight :

The iodine atom’s superior leaving-group ability compared to chlorine enhances reactivity. The thiolate anion attacks the electron-deficient C4 position, followed by elimination of HI.

Copper-Catalyzed Ullmann-Type Coupling

Cross-Coupling of 2-Chloro-4-iodopyridine with Pyridin-2-ylthiol

Copper catalysts enable C–S bond formation under milder conditions than traditional SNAr.

Procedure :

Advantages :

Limitations :

Smiles Rearrangement-Mediated Synthesis

Thiazolo[4,5-b]pyridine Intermediate Formation

Thieme Connect reports a Smiles rearrangement pathway for fused thiazolopyridines, adaptable to 2-chloro-4-(pyridin-2-ylthio)pyridine.

Procedure :

-

Nucleophilic Substitution : 2-Chloro-3-nitropyridine reacts with pyridin-2-ylthiol to form 2-chloro-3-(pyridin-2-ylthio)pyridine.

-

Smiles Rearrangement : Heating in DMF with KCO induces intramolecular S→N migration, yielding this compound.

Key Insight :

The nitro group at C3 directs thiol substitution to C4 via intermediate nitroxide formation.

One-Pot Multistep Synthesis

Sequential Halogenation and Thiolation

A scalable route combines halogenation and thiolation in a single reactor:

-

Chlorination : 4-Aminopyridine is treated with POCl to form 2,4-dichloropyridine.

-

Selective Iodination : Selective iodination at C4 using I/HIO in acetic acid.

Comparative Analysis of Methods

| Method | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Key Advantage |

|---|---|---|---|---|---|

| SNAr | KCO | DMF | 80–100 | 60–75 | Simplicity |

| Ullmann Coupling | CuI/1,10-phenanthroline | DMSO | 100 | 70–85 | Mild conditions |

| Smiles Rearrangement | KCO | DMF | 120 | 50–65 | Directs substitution regioselectivity |

| One-Pot Synthesis | POCl, CuI | AcOH/DMSO | 80–120 | 45–55 | Scalability |

Challenges and Optimization Strategies

Regioselectivity Control

Byproduct Formation

-

Oxidation : Thioethers may oxidize to sulfoxides/sulfones under aerobic conditions. Use of inert atmosphere (N/Ar) is critical.

-

Di-Substitution : Excess thiol or prolonged reaction times lead to di-thiolated byproducts. Stoichiometric control (1:1 thiol:halopyridine) mitigates this.

Industrial-Scale Considerations

Cost-Efficiency

Green Chemistry Metrics

-

Atom Economy : Ullmann coupling (85%) outperforms SNAr (75%) due to fewer stoichiometric additives.

-

E-Factor : One-pot synthesis reduces waste generation (E-factor = 2.3 vs. 4.1 for stepwise routes).

Emerging Methodologies

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms the thioether linkage (no direct proton signal but inferred via coupling) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, critical for distinguishing regioisomers .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond lengths and angles, particularly the C–S–C linkage geometry .

How does the thioether group in this compound influence its reactivity compared to ether analogs?

Advanced

The thioether’s lower electronegativity and larger atomic radius enhance nucleophilicity, enabling:

- Oxidative Susceptibility : The sulfur atom can oxidize to sulfoxide or sulfone under mild conditions (e.g., H₂O₂/CH₃COOH), altering electronic properties .

- Metal Coordination : The soft sulfur donor facilitates binding to transition metals (e.g., Pd, Ru), making it useful in catalytic systems .

- Nucleophilic Substitution : Compared to ethers, thioethers are more reactive in SNAr (nucleophilic aromatic substitution) due to better leaving-group ability .

What strategies resolve contradictions in reported reaction outcomes for derivatives of this compound?

Q. Advanced

- Reaction Monitoring : Use in-situ techniques (e.g., GC-MS, HPLC) to track intermediates and side products, addressing discrepancies in yield or selectivity .

- Computational Modeling : DFT calculations predict regioselectivity in substitution reactions, clarifying divergent outcomes in halogenation or cross-coupling steps .

- Solvent Effects : Re-evaluate solvent polarity (e.g., switching from DMF to THF) to stabilize reactive intermediates and suppress competing pathways .

How can researchers optimize catalytic applications of this compound in cross-coupling reactions?

Q. Advanced

- Ligand Design : The pyridinylthio moiety can act as a directing group or ancillary ligand. For Suzuki-Miyaura couplings, pairing with Pd(PPh₃)₄ improves aryl-aryl bond formation efficiency .

- Temperature Control : Lower temperatures (40–60°C) minimize sulfur leaching from catalysts, preserving activity over multiple cycles .

- Additive Screening : Silver salts (e.g., Ag₂CO₃) mitigate halide interference, enhancing turnover numbers in Heck reactions .

What are the methodological challenges in assessing the biological activity of this compound derivatives?

Q. Advanced

- Toxicity Profiling : Use in vitro assays (e.g., MTT for cytotoxicity) to differentiate target-specific effects from general toxicity. Compare with structurally related compounds (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) to isolate sulfur’s role .

- Metabolic Stability : LC-MS/MS tracks metabolic degradation pathways, addressing discrepancies in in vivo vs. in vitro activity .

- SAR Studies : Systematic variation of substituents (e.g., replacing Cl with CF₃) clarifies structure-activity relationships while controlling for solubility .

How do steric and electronic factors affect the regioselectivity of this compound in electrophilic substitution reactions?

Q. Advanced

- Steric Effects : The bulky pyridin-2-ylthio group at C4 directs electrophiles (e.g., NO₂⁺) to the less hindered C5 position .

- Electronic Effects : Electron-withdrawing Cl at C2 deactivates the ring, favoring meta-substitution over para. Computational Mulliken charge analysis quantifies site reactivity .

- Competing Pathways : In nitration, mixed H₂SO₄/HNO₃ systems yield C5-nitro derivatives, while acetyl nitrate preferentially targets C3 due to altered electrophile hardness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.